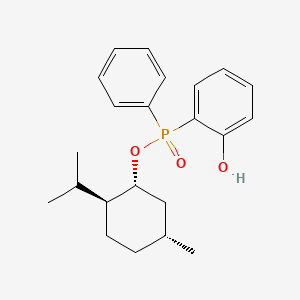
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound. This compound is notable for its unique structural features, which include a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group bonded to both a hydroxyphenyl and a phenyl group. The stereochemistry of the compound is defined by the (Sp)-(1R,2S,5R) configuration, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of (2-hydroxyphenyl)(phenyl)phosphinic acid with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar coupling reagent. The reaction conditions usually involve refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl phosphinates.
Applications De Recherche Scientifique
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)diphenylphosphine: Similar structure but lacks the cyclohexyl ring.
(2-Hydroxyphenyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphinate group.
(2-Hydroxyphenyl)benzene sulfinate: Contains a sulfinate group instead of a phosphinate group.
Uniqueness
The uniqueness of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate lies in its chiral structure and the presence of both hydroxyphenyl and phenyl groups bonded to the phosphinate group. This unique combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C22H29O3P |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C22H29O3P/c1-16(2)19-14-13-17(3)15-21(19)25-26(24,18-9-5-4-6-10-18)22-12-8-7-11-20(22)23/h4-12,16-17,19,21,23H,13-15H2,1-3H3/t17-,19+,21-,26?/m1/s1 |
Clé InChI |
HEZLMAVSZPEOQX-NORUKWKESA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


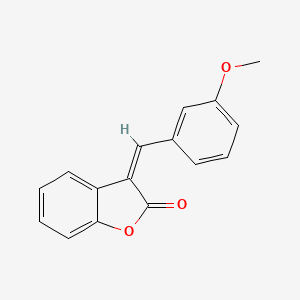
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
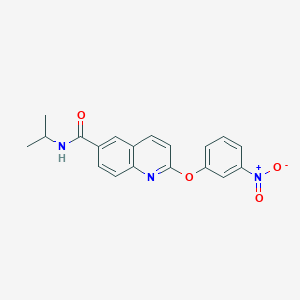
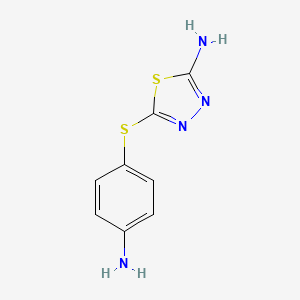
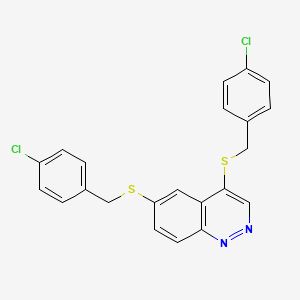
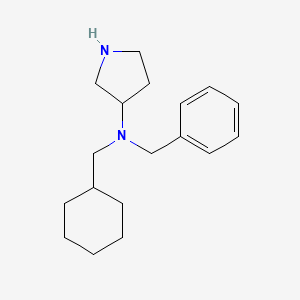
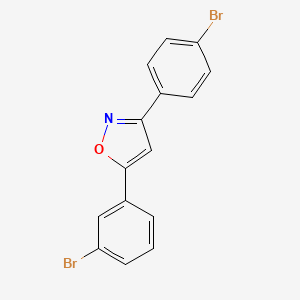
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

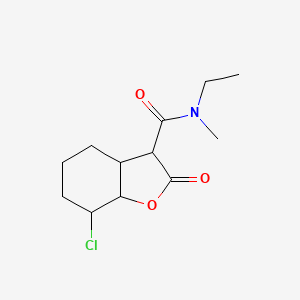
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
